molecular formula C6H14N2 B1277785 (S)-3-Amino-1-methyl-piperidine CAS No. 902152-76-5

(S)-3-Amino-1-methyl-piperidine

Cat. No. B1277785
M. Wt: 114.19 g/mol
InChI Key: QZSACHHNFDNCNB-LURJTMIESA-N
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Description

(S)-3-Amino-1-methyl-piperidine is a chiral piperidine derivative that is of interest in the field of medicinal chemistry due to its potential as a building block for various pharmacologically active compounds. The presence of the amino group in the piperidine ring can significantly influence the biological activity of the compounds in which it is incorporated.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the synthesis of gamma-amino-substituted analogues of 1-[(S)-2,4-diaminobutanoyl]piperidine has been reported to yield highly potent and selective dipeptidyl peptidase II (DPP II) inhibitors. The introduction of arylalkyl groups, such as a 2-chlorobenzyl moiety, has resulted in compounds with an IC(50) of 0.23 nM, indicating high potency . Additionally, a one-step synthesis method has been developed for substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans through a three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, which can proceed both chemically and electrochemically .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often tailored for specific biological targets. For example, the regio- and stereoselective oxymercuration–demercuration of 2-alkenyl piperidines has been utilized to synthesize piperidine alkaloids containing 1,2- and 1,3-amino alcohol units from l-pipecolinic acid, demonstrating the importance of protecting groups in achieving the desired stereochemistry .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, forming diverse structures. The salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine is an example of the complex hydrogen bonding patterns that can occur in these compounds. In this case, the adduct forms sheets containing 20 independent hydrogen bonds, which include both N-H...O and N-H...N types, highlighting the potential for intricate molecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-3-Amino-1-methyl-piperidine and its derivatives are influenced by the substituents on the piperidine ring. The basicity of the gamma-amino group is an important factor for the biological activity of DPP II inhibitors, and the introduction of substituents such as a 4-methyl or a 3-fluorine on the piperidine ring can improve selectivity while preserving potency . The electrochemical synthesis of piperidine derivatives can proceed under milder conditions and yield higher product amounts compared to chemical synthesis, indicating that the reaction conditions can significantly affect the efficiency of synthesis .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

(S)-3-Amino-1-methyl-piperidine is utilized in various synthetic processes to create complex organic compounds with potential pharmaceutical applications. For instance, it's used in the environmentally benign synthesis of 3,5-dispirosubstituted piperidines, which have shown satisfactory antibacterial activity (Lohar et al., 2016). Additionally, gamma-amino-substituted analogues of 1-[(S)-2,4-diaminobutanoyl]piperidine, developed using a similar structure, have been found to be highly potent and selective dipeptidyl peptidase II inhibitors (Senten et al., 2004).

Chemical Synthesis and Catalysis

The compound is also a key component in chemical synthesis. A study highlighted its role in the synthesis of spiro-fused piperidines using iron(III) trifluroacetate in an aqueous medium, showcasing its utility in creating complex organic structures (Lohar et al., 2016). Moreover, its derivatives have been used in the synthesis of 3,5-dispirosubstituted piperidines, suggesting its versatility in organic chemistry (Lohar et al., 2016).

Applications in Anticonvulsant Drug Research

Research into anticonvulsant drugs has also benefited from the use of (S)-3-Amino-1-methyl-piperidine derivatives. The influence of the methyl substituent and N-oxide formation on the geometry of molecules has been a subject of study in this context, contributing to the development of new anticonvulsant drugs (Żesławska et al., 2020).

Antimycobacterial Applications

Additionally, spiro-piperidin-4-ones derived from (S)-3-Amino-1-methyl-piperidine have shown promise in antimycobacterial applications. Their synthesis and biological intervention against Mycobacterium tuberculosis suggest potential for treating tuberculosis (Kumar et al., 2008).

Potential in Corrosion Inhibition

3-Amino alkylated indoles, structurally related to (S)-3-Amino-1-methyl-piperidine, have been studied for their potential as corrosion inhibitors in mild steel, indicating the compound's possible applications in industrial settings (Verma et al., 2016).

properties

IUPAC Name

(3S)-1-methylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSACHHNFDNCNB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428660
Record name (3S)-1-methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-1-methyl-piperidine

CAS RN

902152-76-5
Record name (3S)-1-methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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